

An In-depth Technical Guide to Trimethylethylammonium Iodide (CAS Number 51-93-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylethylammonium iodide*

Cat. No.: *B1203252*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylethylammonium iodide, with the CAS number 51-93-4, is a quaternary ammonium salt.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and known biological activities. The information is intended to support research and development activities involving this compound. As a quaternary ammonium salt, it is a biochemical reagent that can be used as a biological material or organic compound for life science related research.^[3]

Chemical and Physical Properties

Trimethylethylammonium iodide is a white to almost white crystalline powder.^[4] Key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	51-93-4	[2]
Molecular Formula	C5H14IN	[2]
Molecular Weight	215.08 g/mol	[2]
Appearance	White to almost white powder/crystal	[4]
Melting Point	285 °C (decomposes)	[4]
Solubility	Soluble in water	[5]
Purity	>98.0% (Typical)	[4]

Synthesis and Purification

The synthesis of **trimethylethylammonium iodide** is typically achieved through a Menschutkin reaction, which involves the alkylation of a tertiary amine (trimethylamine) with an alkyl halide (ethyl iodide).

Experimental Protocol: Synthesis of Trimethylethylammonium Iodide

Materials:

- Trimethylamine (C₃H₉N)
- Ethyl iodide (C₂H₅I)
- Anhydrous acetone (solvent)
- Diethyl ether (for washing)
- Round-bottom flask with a magnetic stirrer
- Condenser

- Dropping funnel
- Ice bath
- Büchner funnel and filter flask

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known molar amount of trimethylamine in anhydrous acetone.
- Addition of Ethyl Iodide: Slowly add a stoichiometric equivalent of ethyl iodide to the stirred solution of trimethylamine using a dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a steady reaction temperature. An ice bath can be used to cool the reaction flask if necessary.
- Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the precipitation of the white solid product, **trimethylethylammonium iodide**, which is sparingly soluble in acetone.
- Isolation of the Product: Once the reaction is complete (indicated by the cessation of further precipitation), cool the mixture in an ice bath to maximize the precipitation of the product.
- Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.
- Drying: Dry the purified **trimethylethylammonium iodide** under vacuum.

Experimental Protocol: Purification by Recrystallization

For higher purity, the synthesized **trimethylethylammonium iodide** can be further purified by recrystallization.

Materials:

- Crude **trimethylethylammonium iodide**

- Ethanol (95%) or a mixture of ethanol and water
- Erlenmeyer flasks
- Heating mantle or hot plate
- Büchner funnel and filter flask
- Filter paper
- Ice bath

Procedure:

- Dissolution: Dissolve the crude **trimethylethylammonium iodide** in a minimal amount of hot 95% ethanol or a suitable solvent mixture in an Erlenmeyer flask.
- Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, crystals of **trimethylethylammonium iodide** will form. To maximize the crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold crystallization solvent.
- Drying: Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of **trimethylethylammonium iodide** can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be adapted for the analysis of **trimethylethylammonium iodide**.

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).

- Mobile Phase: A mixture of water and acetonitrile with a suitable buffer or ion-pairing reagent.
- Detection: A UV detector at a low wavelength (e.g., 210 nm) for indirect detection, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for direct detection.

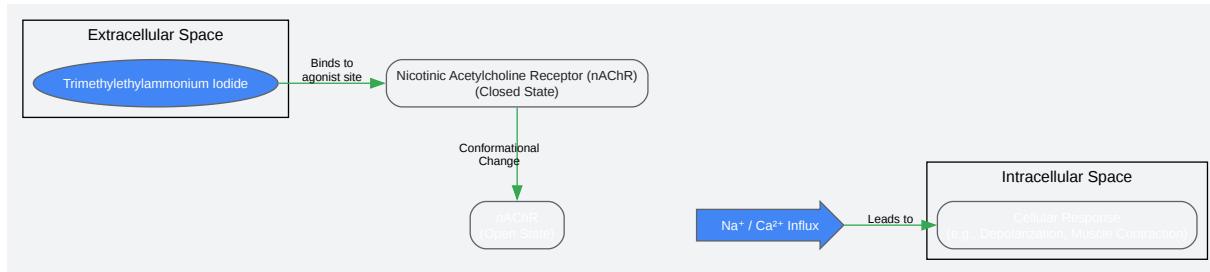
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of **trimethylethylammonium iodide**. The expected ^1H NMR spectrum would show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the methyl protons of the trimethylammonium group.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the trimethylethylammonium cation. The expected mass-to-charge ratio (m/z) for the cation ($\text{C}_5\text{H}_{14}\text{N}^+$) would be approximately 88.17.

Biological Activity and Mechanism of Action

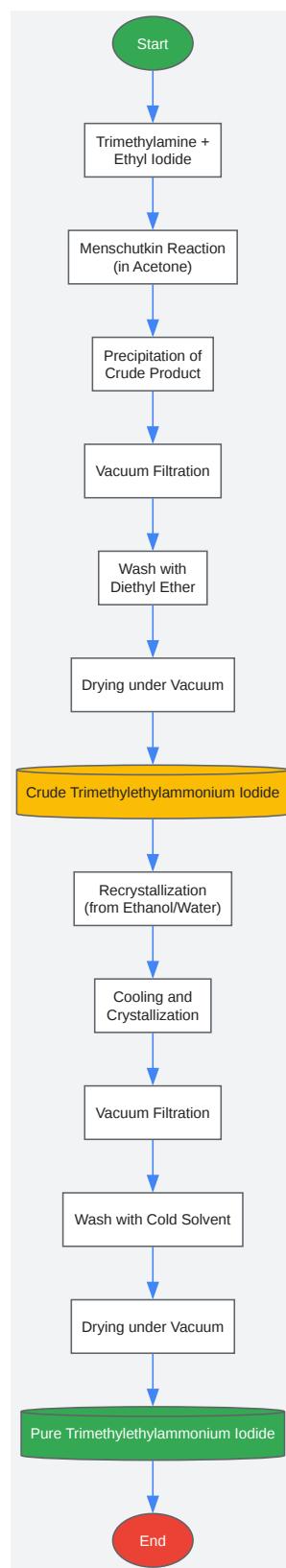

Trimethylethylammonium iodide, as a quaternary ammonium compound, is expected to exhibit activity at cholinergic receptors. Studies on structurally similar compounds suggest that it likely acts as an agonist at nicotinic acetylcholine receptors (nAChRs).

One study evaluated the agonist properties of ethyl-trimethylammonium on various nicotinic receptors and found that it was a full agonist for the $\alpha 7$ subtype.^[6] The charged nitrogen is the essential feature for a neuronal receptor agonist.^[6] Choline was also found to be a full agonist for the $\alpha 7$ subtype, while the hydroxyl group was non-permissive for other receptor subtypes.^[6]

The proposed mechanism of action involves the binding of the trimethylethylammonium cation to the agonist binding site on the nAChR, which is a ligand-gated ion channel. This binding induces a conformational change in the receptor, leading to the opening of the ion channel. The influx of cations, primarily Na^+ and Ca^{2+} , through the open channel causes depolarization of the cell membrane, leading to a cellular response.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of **trimethylethylammonium iodide** at a nicotinic acetylcholine receptor.


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Trimethylethylammonium iodide** at a nicotinic acetylcholine receptor.

Experimental Workflows

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of **trimethylethylammonium iodide**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **Trimethylethylammonium iodide**.

Toxicology and Safety

Limited toxicological data is available for **trimethylethylammonium iodide**. However, data for the structurally similar compound tetramethylammonium iodide indicates that it is a skin and strong eye irritant and is toxic by ingestion.[7] The intraperitoneal LD50 in mice for tetramethylammonium iodide is 30 mg/kg, causing tremor, convulsions, and dyspnea.[7] It is recommended to handle **trimethylethylammonium iodide** with appropriate personal protective equipment, including gloves and safety goggles, and to work in a well-ventilated area.

Applications

Trimethylethylammonium iodide has applications in various fields of research and industry:

- Dye-sensitized solar cells (DSSC): It is used as a material in the electrolyte of DSSCs.
- Pharmaceutical Intermediates: It can serve as a building block in the synthesis of more complex pharmaceutical compounds.
- Biochemical Reagent: Due to its interaction with cholinergic systems, it can be used as a tool compound in neuroscience and pharmacology research to study nicotinic acetylcholine receptors.[3]

Conclusion

Trimethylethylammonium iodide is a quaternary ammonium salt with interesting chemical and biological properties. Its synthesis is straightforward, and it can be purified to a high degree. Its likely activity as a nicotinic acetylcholine receptor agonist makes it a useful tool for researchers in the fields of neuroscience and drug development. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N,N,N-Trimethylethanaminium iodide | CAS#:51-93-4 | Chemsric [chemsrc.com]
- 4. alfachemic.com [alfachemic.com]
- 5. China Ethyltrimethylammonium Iodide CAS No.: 51-93-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. An evaluation of neuronal nicotinic acetylcholine receptor activation by quaternary nitrogen compounds indicates that choline is selective for the alpha 7 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethylammonium iodide | C4H12N.I | CID 6381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethylethylammonium Iodide (CAS Number 51-93-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203252#trimethylethylammonium-iodide-cas-number-51-93-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com